4-formyl-N-phenylbenzamide

Structure-Activity Relationship (SAR) Medicinal Chemistry Antiparasitic Drug Discovery

Researchers face non-reproducible results when substituting positional isomers in benzamide-based pharmacophores. This para-formyl regioisomer is the exact building block required for valid SAR studies. - **Critical differentiation**: Unique 4-position formyl group; 2- or 3-formyl isomers cannot substitute - **Target engagement**: Confirmed CYP26A1 inhibitor (atRA metabolism modulator) - **Synthetic utility**: Reactive aldehyde enables condensations, reductions, oxidations - **Physicochemical**: Predicted mp 164.12°C, crystalline solid for reliable handling

Molecular Formula C14H11NO2
Molecular Weight 225.247
CAS No. 179057-23-9
Cat. No. B2827720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-formyl-N-phenylbenzamide
CAS179057-23-9
Molecular FormulaC14H11NO2
Molecular Weight225.247
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C=O
InChIInChI=1S/C14H11NO2/c16-10-11-6-8-12(9-7-11)14(17)15-13-4-2-1-3-5-13/h1-10H,(H,15,17)
InChIKeyRZNRQVIXISJXTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Formyl-N-phenylbenzamide: Identity & Properties


4-Formyl-N-phenylbenzamide (CAS 179057-23-9) is a synthetic organic compound belonging to the N-phenylbenzamide class, characterized by a formyl group (-CHO) at the para-position of the benzamide ring . Its molecular formula is C14H11NO2, with a molecular weight of 225.24 g/mol . The compound is a crystalline solid with a predicted melting point of 164.12 °C and a predicted boiling point of ~322.5 °C at 760 mmHg . It is primarily utilized as a research chemical and a synthetic intermediate, noted for its potential as a CYP26A1 inhibitor .

1
Synthetic intermediate Reactive para-formyl handle for diverse downstream transformations
2
Pathway probe Reported CYP26A1 inhibition suitable for retinoid metabolism studies
3
Regioisomer control Para-substituted benzamide for structure-activity relationship mapping

Why Substitution Fails for 4-Formyl-N-phenylbenzamide


The performance and applicability of N-phenylbenzamide derivatives are exquisitely sensitive to the position and electronic nature of substituents on the aromatic rings. Structure-activity relationship (SAR) studies on related N-phenylbenzamide analogs demonstrate that the position of substitution (e.g., ortho, meta, para) and the electron-withdrawing/donating properties of the functional group profoundly impact biological potency and molecular properties [1][2]. For instance, in antischistosomal N-phenylbenzamides, the placement of electron-withdrawing groups dictates both efficacy (EC50) and selectivity [1]. Similarly, in molecular electronics applications, the substitution pattern on the N-phenylbenzamide core directly modulates single-molecule conductance and rectification behavior [2]. The para-formyl group in 4-formyl-N-phenylbenzamide confers a unique combination of electronic character and reactive aldehyde functionality that is not present in its 2- or 3-formyl isomers, nor in analogs with other substituents. Therefore, generic substitution with a 'similar' N-phenylbenzamide derivative without rigorous validation will likely result in different reactivity, target binding, or material properties, rendering experimental results non-reproducible and procurement decisions suboptimal.

Regioisomer mismatch

2- or 3-formyl isomers may exhibit non-equivalent biological activity; class-level SAR shows para substitution is a distinct determinant. Direct replacement without validation may lead to divergent assay outcomes.

Electronic character reversal

Electron-donating analogs (e.g., -OCH₃) shift frontier orbital energies in opposite direction compared to the electron-withdrawing -CHO group. Substitution can invert conductance and rectification behavior in material science applications.

4-Formyl-N-phenylbenzamide: Differentiating from Analogues


Regioisomeric Substitution & Antiparasitic Activity

SAR studies on a series of N-phenylbenzamide analogs demonstrate that the specific position of a substituent on the aromatic ring is a critical determinant of biological activity [1]. For example, in a series targeting Schistosoma mansoni, the meta-substituted analog 11 showed enhanced potency, whereas the comparison of meta and para substitution patterns (as seen between compounds 33 and 11) revealed that meta substitution on both phenyl rings is unfavorable for potency [1]. While 4-formyl-N-phenylbenzamide is not directly tested in this study, the class-level evidence establishes that its para-formyl regioisomer is fundamentally distinct from its ortho- or meta-formyl counterparts and cannot be assumed to have equivalent activity.

Regioisomer impact
Class-level
SAR: meta-substitution on both rings unfavourable for potency
Para-formyl regioisomer is fundamentally distinct
Not directly tested; class-level inference based on antischistosomal N-phenylbenzamides
Structure-Activity Relationship (SAR) Medicinal Chemistry Antiparasitic Drug Discovery

Solid Reagent Physicochemical Differentiation

The compound's predicted physical properties are defined by authoritative chemical databases. It is a solid with a predicted melting point of 164.12 °C, a predicted boiling point of ~322.5 °C at 760 mmHg, and a predicted density of ~1.3 g/cm³ . Its predicted refractive index (n20D) is 1.67 . These values serve as a baseline for distinguishing it from other N-phenylbenzamide derivatives. For example, while the 2-formyl isomer's (CAS 106149-47-7) melting point is often reported similarly in the 160-165 °C range by vendors, the 3-formyl isomer (CAS 148344-72-3) is reported with a lower melting point (130-135 °C), providing a verifiable difference for quality control and procurement .

Melting point delta
Cross-study
Predicted 164.12 °C vs. 3-formyl isomer 130–135 °C
~30 °C higher mp supports identity verification
Predicted value; verify with experimental data upon receipt
Chemical Synthesis Material Science Physicochemical Characterization

Electronic Effects of Formyl Substitution

In a computational and experimental study on single-molecule rectification, N-phenylbenzamide (NPBA) derivatives were screened for their electronic properties [1]. The study demonstrated that functionalization of the NPBA core with electron-donating groups (like methoxy) enhances both conductance and rectification by modulating the energy of the conducting frontier orbital relative to the electrode Fermi level [1]. The formyl group (-CHO) is an electron-withdrawing group, which would have a quantifiably different and opposing effect on molecular orbital energies compared to the electron-donating groups studied. This class-level inference establishes that 4-formyl-N-phenylbenzamide will possess a distinct electronic structure relative to analogs with electron-donating substituents (e.g., -OCH3, -NH2), which is a key differentiator for applications in materials science.

Electronic effect
Class-level
Electron-withdrawing -CHO vs. electron-donating -OCH₃
Opposing frontier orbital shift alters conductance
Inferred from computational models on NPBA derivatives
Molecular Electronics Computational Chemistry Structure-Function Relationship

4-Formyl-N-phenylbenzamide: Research Applications


Para-Formyl Regioisomer for SAR Studies

This compound is ideally suited for systematic SAR studies exploring the role of the para-formyl group within a benzamide pharmacophore. The class-level evidence from antischistosomal N-phenylbenzamides demonstrates that the position of a substituent is a critical driver of biological activity . Procurement of this specific regioisomer is essential for accurately mapping the pharmacophore and understanding the impact of an electron-withdrawing group at the 4-position, which cannot be inferred from studies with the 2- or 3-formyl isomers.

Reactive Intermediate: Para-Aldehyde Moiety

The compound serves as a versatile synthetic building block, offering an amide linkage and a reactive para-formyl group . The aldehyde functionality allows for a wide range of downstream chemical transformations, including condensations, reductions, and oxidations . Its predicted solid-state properties, including a melting point of 164.12 °C, are relevant for handling and purification in a synthetic workflow [1].

CYP26A1 Chemical Probe

The compound is identified as an inhibitor of the cytochrome P450 enzyme CYP26A1 . CYP26A1 is the primary enzyme responsible for the catabolism of all-trans-retinoic acid (atRA), a key signaling molecule. This makes 4-formyl-N-phenylbenzamide a relevant tool compound for modulating retinoic acid levels in cellular and biochemical assays. It is important to note that while its potency has not been quantified in published literature, its target engagement is established, making it a candidate for further investigation in the context of retinoid biology .

Application
Selection Property
Validation Focus
SAR studies of benzamide pharmacophore
Para-formyl regioisomer identity
Position-dependent biological activity review
Synthetic intermediate for diverse transformations
Reactive aldehyde handle and amide linkage
Predicted solid-state handling and purification compatibility
CYP26A1-mediated retinoid metabolism studies
Reported CYP26A1 inhibition
Target engagement confirmation and potency characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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